molecular formula C18H17BrO2 B12336664 Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate

Cat. No.: B12336664
M. Wt: 345.2 g/mol
InChI Key: CDKSEFFRIVIFLX-UHFFFAOYSA-N
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Description

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate (CAS 1423702-44-6) is a brominated 9,10-dihydrophenanthrene derivative of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C18H17BrO2 and a molecular weight of 345.23 g/mol . The 9,10-dihydrophenanthrene scaffold is recognized for its diverse pharmacological potential. Recent research has identified derivatives of this core structure as potent, non-peptidimimetic, and non-covalent inhibitors of the SARS-CoV-2 3CLpro enzyme, a key protease indispensable for viral replication . These inhibitors function through a mixed-inhibition mechanism, demonstrating outstanding metabolic stability and presenting a promising avenue for developing broad-spectrum antiviral agents . Furthermore, phenanthrene-based compounds are extensively investigated in oncology research for their antitumor activities . They serve as crucial heterocyclic scaffolds in the design of molecular-targeted therapies, which represent a leading approach in developing high-efficacy, low-toxicity anticancer drugs . The structural features of this compound, including the bromine substituent, make it a valuable synthetic intermediate or target for further structural optimization and structure-activity relationship (SAR) studies in these fields. This product is provided with a guaranteed purity of 97.00% and is intended for research applications in these areas . It must be stored sealed in a dry, room-temperature environment . Warning: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it may pose hazards including toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation .

Properties

Molecular Formula

C18H17BrO2

Molecular Weight

345.2 g/mol

IUPAC Name

ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate

InChI

InChI=1S/C18H17BrO2/c1-2-21-18(20)10-12-3-7-16-13(9-12)4-5-14-11-15(19)6-8-17(14)16/h3,6-9,11H,2,4-5,10H2,1H3

InChI Key

CDKSEFFRIVIFLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Rhodium(III)-Catalyzed C–H Activation and Relay Diels–Alder Reaction

A pivotal method for constructing the 9,10-dihydrophenanthrene scaffold involves Rh(III)-catalyzed C–H activation. As demonstrated in, cyclohexadienone-containing 1,6-enynes (e.g., 16 and 17 ) react with 2-arylazaarenes (18a–18v ) via a one-pot sequence:

  • C–H activation at the azaarene’s ortho position.
  • Relay Diels–Alder reaction to form the fused tricyclic system.

Example Reaction Conditions ():

  • Catalyst: [RhCp*Cl₂]₂ (5 mol%)
  • Solvent: Dichloroethane (DCE)
  • Temperature: 80°C
  • Yield: 70–85%

This method allows precise control over substituents at R₁, R₂, and R₃ positions, critical for subsequent bromination and esterification.

Bromination at the 7-Position

Directed Electrophilic Bromination

Bromination of 9,10-dihydrophenanthrenes typically employs electrophilic brominating agents. In, 7-bromo-9,10-dihydrophenanthrene-2-carboxylic acid is synthesized using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.

Optimized Protocol ():

  • Substrate: 9,10-Dihydrophenanthrene derivative
  • Brominating agent: NBS (1.2 equiv)
  • Catalyst: FeCl₃ (10 mol%)
  • Solvent: CCl₄
  • Temperature: 60°C, 12 h
  • Yield: 65–78%

Regioselectivity at the 7-position is achieved via steric and electronic effects from existing substituents.

Functionalization at the 2-Position: Acetate Ester Installation

Friedel-Crafts Alkylation Followed by Esterification

A two-step strategy is employed to introduce the ethyl acetate group:

  • Friedel-Crafts alkylation of the 2-position with chloroethyl acetate.
  • Esterification to stabilize the acetyl group.

Step 1: Alkylation ():

  • Substrate: 7-Bromo-9,10-dihydrophenanthrene
  • Reagent: Chloroethyl acetate (1.5 equiv)
  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: Nitromethane
  • Temperature: 0°C → rt, 6 h
  • Yield: 60–70%

Step 2: Esterification ():

  • Intermediate: 2-(7-Bromo-9,10-dihydrophenanthren-2-yl)acetyl chloride
  • Reagent: Ethanol (excess)
  • Base: Pyridine
  • Solvent: THF
  • Temperature: 0°C, 2 h
  • Yield: 85–90%

Alternative Routes

Palladium-Catalyzed Cross-Coupling

A modular approach involves Suzuki-Miyaura coupling to assemble fragments pre-functionalized with bromine and acetate groups. For example ():

  • Bromoarene : 7-Bromo-9,10-dihydrophenanthren-2-yl boronic ester
  • Acetate precursor : Ethyl 2-chloroacetate
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (3:1)
  • Temperature: 100°C, 12 h
  • Yield: 55–65%

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Rh(III)-Catalyzed C–H Core synthesis 70–85% High regioselectivity Requires specialized catalysts
Electrophilic Bromination Bromine introduction 65–78% Scalable Sensitivity to substituent effects
Friedel-Crafts/Esterification Acetate installation 60–70% Robust conditions Multiple steps
Suzuki-Miyaura Coupling Fragment coupling 55–65% Modular design Lower yield due to steric hindrance

Chemical Reactions Analysis

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the phenanthrene core play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate with structurally analogous compounds:

Compound Core Structure Substituents Key Features
This compound (Target) 9,10-Dihydrophenanthrene Br at C7; ethyl acetate at C2 Rigid aromatic system; bromine enhances electrophilicity; ester improves solubility .
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran Br at C5; ethyl sulfinyl at C3; ethyl acetate at C2 Sulfinyl group introduces chirality; π-π interactions (3.814 Å) stabilize crystal packing.
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 4-bromophenyl at C5; phenyl at C2; ethyl acetate Heterocyclic core with dual aryl groups; potential for kinase inhibition.
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate Phenyl acetate Br and methoxy groups on adjacent carbons Simpler structure; bromine and methoxy create steric and electronic effects.

Crystallographic and Physicochemical Properties

Property Target Compound Benzofuran Derivative Imidazole Derivative
Crystal System Likely monoclinic (similar to ) Orthorhombic Not reported
Stabilizing Interactions Predicted π-π stacking, C-H⋯O bonds π-π (3.814 Å), C-H⋯O hydrogen bonds Aryl-aryl stacking, hydrogen bonding
Molecular Weight ~345.2 g/mol 347.2 g/mol ~385.3 g/mol
Polarity Moderate (ester + bromine) High (sulfinyl group) Moderate (imidazole + bromophenyl)

Biological Activity

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate is a derivative of the 9,10-dihydrophenanthrene scaffold, which has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Recent studies have demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant inhibitory effects against SARS-CoV-2 3CL protease, a key enzyme involved in the viral replication cycle. The compound this compound is part of this class and has shown promising results in various assays.

Key Findings

  • Inhibition of SARS-CoV-2 Protease :
    • This compound was evaluated alongside other derivatives for its ability to inhibit the SARS-CoV-2 3CL protease. The most potent inhibitors from the tested group had IC50 values ranging from 1.55 μM to 6.44 μM .
    • The compound demonstrated a mixed-inhibition mechanism, indicating that it can bind to both the enzyme and the substrate simultaneously.
  • Structure-Activity Relationships (SAR) :
    • The SAR analysis indicated that modifications to the phenanthrene structure significantly affect biological activity. For instance, increasing the bulkiness of substituents at specific positions enhanced inhibitory potency .
    • Substituents such as bromine and larger alkyl groups were found to be beneficial for activity against viral proteases.

Table: Summary of Biological Activity Data

Compound NameIC50 (μM)Mechanism of ActionComments
This compound6.44Mixed inhibitionEffective against SARS-CoV-2 protease
Other derivatives (C1 and C2)1.55 - 1.81Non-covalent inhibitionHigher potency compared to Ethyl acetate

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of various 9,10-dihydrophenanthrene derivatives, including this compound. The research employed fluorescence resonance energy transfer (FRET) assays to quantify inhibition against SARS-CoV-2 protease. Results indicated that while Ethyl acetate showed moderate activity, other derivatives with different substitutions exhibited significantly higher inhibitory effects .

Case Study 2: Metabolic Stability

Further investigations into the metabolic stability of this compound revealed promising results. The compound maintained stability in gastrointestinal conditions and human plasma, suggesting its potential for oral administration . This characteristic is crucial for developing effective antiviral therapies.

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